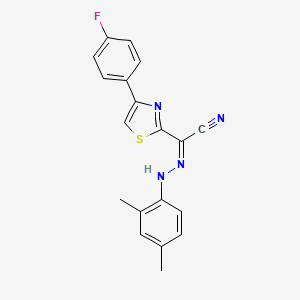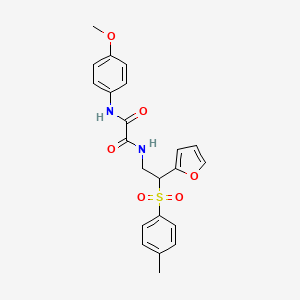
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxyphenyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic target for metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Photophysical Studies
A study by Bangal et al. (1996) explored the photophysical properties of compounds including those related to furan derivatives. They found that certain derivatives exhibit strong phosphorescence emission, suggesting applications in materials science and photophysics (Bangal et al., 1996).
Synthetic Chemistry
Mamedov et al. (2016) developed a novel synthetic approach for producing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the potential for using such compounds in organic synthesis and the creation of various pharmaceuticals (Mamedov et al., 2016).
Catalytic Activity
Bhunia et al. (2017) showed that N,N'-Bis(furan-2-ylmethyl)oxalamide is effective in promoting Cu-catalyzed N-arylation, indicating its utility in facilitating chemical reactions, particularly in the field of catalysis (Bhunia et al., 2017).
Melatonin Receptor Agonists
Uchikawa et al. (2002) synthesized tricyclic indan derivatives, including furan analogues, for their binding affinity to melatonin receptors. This study opens potential applications in developing therapeutic agents for sleep disorders (Uchikawa et al., 2002).
Bioactive Compounds in Medicine
Hoàng Thị Lan (2016) discussed the biological activities of compounds containing the furoxan ring, showing their potential in medicine, particularly as anti-inflammatory agents and in cardiovascular health (Hoàng Thị Lan, 2016).
Substance P (NK1) Receptor Antagonists
Research by Snider et al. (1991) on CP-96,345, a compound related to furan derivatives, demonstrated its role as a selective NK1 antagonist, suggesting its potential use in studying substance P and related physiological properties (Snider et al., 1991).
Anti-Tobacco Mosaic Virus Activity
Wu et al. (2018) isolated furan-2-carboxylic acids from Nicotiana tabacum, revealing their high anti-tobacco mosaic virus activity. Such findings are significant in plant pathology and agricultural sciences (Wu et al., 2018).
Luminescence-Based Detection in Chemistry
Singha et al. (2019) developed a terbium-doped yttrium-based metal-organic framework incorporating furan derivatives for the detection of toxic anions. This study suggests applications in environmental monitoring and analytical chemistry (Singha et al., 2019).
Pro-Drug Development
Berry et al. (1997) investigated 5-nitrofuran-2-ylmethyl group derivatives for their potential as bioreductively activated pro-drugs. This research is particularly relevant in the field of targeted drug delivery and cancer therapy (Berry et al., 1997).
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-15-5-11-18(12-6-15)31(27,28)20(19-4-3-13-30-19)14-23-21(25)22(26)24-16-7-9-17(29-2)10-8-16/h3-13,20H,14H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCILJBNTHGCSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide](/img/structure/B2869816.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2869818.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2869819.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2869821.png)
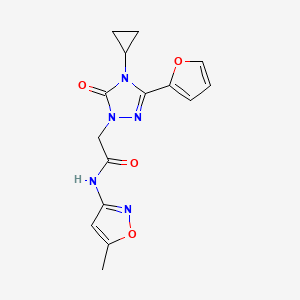
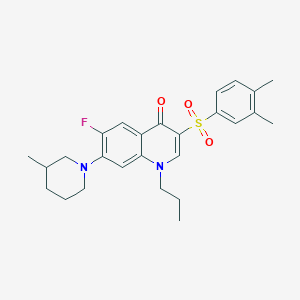
![1-(4-ethoxyphenyl)-5-(3-(methylthio)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2869828.png)

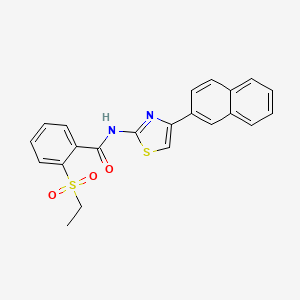
![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)
![2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2869834.png)
![Methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2869835.png)
![5-chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide](/img/structure/B2869836.png)
